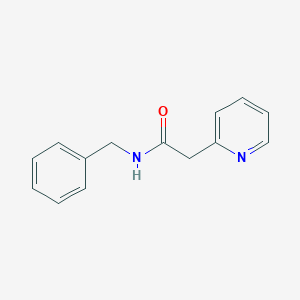

N-Benzyl-2-(pyridin-2-yl)acetamide

Description

Contextualization within Amide and Pyridine (B92270) Chemistry

N-Benzyl-2-(pyridin-2-yl)acetamide is situated within the broader fields of amide and pyridine chemistry. Amides are a fundamental functional group in organic chemistry, formed from a carboxylic acid and an amine. fiveable.me The synthesis of amides is a key reaction, and various methods exist for their formation, including the reaction of acid chlorides with amines. fiveable.me

Pyridine is a basic heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom gives pyridine its basic properties and influences its reactivity. wikipedia.org Pyridine and its derivatives are prone to nucleophilic substitution at the 2 and 4 positions. wikipedia.orgnih.gov

Importance of the Pyridine and Benzyl (B1604629) Moieties in Chemical Scaffolds

Both the pyridine and benzyl moieties are significant components in the design of chemical scaffolds for various applications, particularly in medicinal chemistry.

The pyridine ring is a "privileged scaffold," meaning it is frequently found in a diverse range of FDA-approved drug candidates. researchgate.netrsc.orgnih.govrsc.org Its presence is associated with a wide array of biological activities. researchgate.netnih.govrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, making it a valuable component in drug design. researchgate.netnih.govrsc.org Pyridine derivatives have shown potential in various therapeutic areas. researchgate.netnih.govrsc.org

The benzyl group is also a crucial moiety in organic and medicinal chemistry. It is often used as a protecting group for amines and alcohols during chemical synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.orgacs.orgacs.org The benzyl moiety can also play a direct role in the biological activity of a molecule. For instance, in some quinoxaline-based compounds, the benzyl group acts as a "switch" for DNA intercalation, a key mechanism for the action of certain anticancer drugs. nih.gov

Historical Overview of Related Compound Classes and Their Academic Significance

The study of pyridine-containing compounds has a long history. The initial pyridine scaffold was isolated in 1846, and its structure was later determined in the late 19th century. rsc.orgnih.gov Since then, pyridine and its derivatives have become essential in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov

Amide-containing compounds also have a rich history in chemical research. The development of various methods for amide synthesis has been a continuous area of focus. fiveable.me For example, a metal-free methodology for constructing N-(pyridine-2-yl)amides from ketones has been developed, offering a greener approach to synthesizing this class of compounds. acs.org

Compounds structurally related to this compound, such as N-benzyl-2-acetamidopropionamide derivatives, have been investigated for their potential biological activities. nih.gov The academic significance of these related compound classes lies in their potential as leads for the development of new therapeutic agents and as tools for understanding fundamental chemical and biological processes. nih.govabq.org.br

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H14N2O | nih.gov |

| Molar Mass | 226.27 g/mol | nih.gov |

| IUPAC Name | N-benzyl-2-pyridin-2-ylacetamide | nih.gov |

| CAS Number | 107776-92-1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(10-13-8-4-5-9-15-13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELWENYNXIJWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Benzyl 2 Pyridin 2 Yl Acetamide and Its Analogues

Conventional Synthetic Routes to Acetamide (B32628) Derivatives

The formation of acetamide derivatives, including N-Benzyl-2-(pyridin-2-yl)acetamide, has traditionally relied on well-established organic chemistry reactions. These methods often involve multiple steps and the use of activating agents to facilitate the formation of the amide bond.

Multi-Step Organic Synthesis Approaches

Conventional synthesis of acetamide derivatives frequently begins with a carboxylic acid and an amine. semanticscholar.org A common multi-step approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl halide or an anhydride. semanticscholar.orgpatsnap.com This activated intermediate is then reacted with the desired amine to form the final amide product. For instance, acetic acid can be converted to acetyl chloride, which then reacts with an amine. patsnap.com

Another classic multi-step route involves the dehydration of ammonium (B1175870) acetate. patsnap.comorgsyn.org This method, while straightforward, can require high temperatures and may not be suitable for complex molecules. The synthesis of pyridine (B92270) derivatives can also be achieved through condensation reactions, which build the pyridine ring from simpler precursors in a linear sequence or through multi-component reactions (MCRs). acsgcipr.org

Acylation Reactions and Optimizations

Acylation is a cornerstone of amide synthesis. bath.ac.uk These reactions involve the introduction of an acyl group onto an amine. bath.ac.uk To overcome the often poor reactivity of carboxylic acids, stoichiometric amounts of coupling reagents are typically employed. ucl.ac.uk Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU. ucl.ac.uk While effective, these reagents generate significant chemical waste. ucl.ac.uk

Optimization of acylation reactions often focuses on improving yields and minimizing side products. The Schotten-Baumann reaction conditions, which utilize an aqueous base, are a classic example of optimizing the acylation of amines with acyl halides. youtube.com More recent advancements have explored the use of N-acylbenzotriazoles as efficient acylating agents, which can facilitate the reaction under mild conditions. nih.gov

Advanced Coupling and Cross-Coupling Techniques

The development of transition metal-catalyzed reactions has revolutionized the synthesis of complex molecules like this compound and its analogues. These methods offer greater efficiency, selectivity, and functional group tolerance compared to conventional routes.

Suzuki-Miyaura Coupling in Pyridine Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common in pharmaceuticals. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net

In the context of pyridine derivatives, the Suzuki-Miyaura reaction allows for the introduction of various aryl or heteroaryl substituents onto the pyridine ring. nih.govthieme-connect.com For example, a bromo-substituted pyridine can be coupled with an arylboronic acid to generate a more complex pyridine derivative. nih.gov This method is highly valued for its tolerance of a wide range of functional groups and generally provides good to excellent yields. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Derivatization

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Good | thieme-connect.com |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids and esters | Pd(dppf)Cl₂ | - | - | 5%-89% | cdnsciencepub.com |

Palladium-Catalyzed Reactions in Amide Synthesis

Palladium catalysts are not only crucial for C-C bond formation but also play a significant role in modern amide synthesis. rsc.orgnih.gov Palladium-catalyzed amidation reactions offer an attractive alternative to traditional methods, often proceeding under milder conditions with high functional group tolerance and minimal side products. syr.edu

One notable advancement is the palladium-catalyzed aminocarbonylation of arylsilanes. acs.org This method allows for the synthesis of amides under mild conditions using carbon monoxide at atmospheric pressure. acs.org Another approach involves the palladium-catalyzed coupling of amides with other organic molecules, such as cyclopropanols, to create more complex structures. rsc.org The development of highly reactive phosphine (B1218219) ligands has been instrumental in the success of these palladium-catalyzed amidation reactions. syr.edu

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. rsc.orgbohrium.com This is particularly relevant for amide bond formation, a reaction frequently used in the pharmaceutical industry. ucl.ac.ukrsc.org

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. semanticscholar.orgbohrium.com In the context of amide synthesis, this has led to the exploration of several innovative approaches:

Catalytic Methods: The development of catalytic methods for amide bond formation is a key area of green chemistry research. ucl.ac.uksigmaaldrich.com These methods avoid the use of stoichiometric activating reagents, thereby reducing waste. ucl.ac.uk

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, is a major goal of green chemistry. semanticscholar.orgbohrium.com Solvent-free methods for amide synthesis have been developed, often involving direct heating of the reactants with a catalyst. semanticscholar.orgbohrium.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly sustainable route to amide bond formation. rsc.org Enzymes can operate in aqueous environments under mild conditions and offer high selectivity. rsc.org

One greener method for amide synthesis involves the use of boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) under solvent-free conditions. semanticscholar.orgbohrium.com This approach is simple, efficient, and avoids the use of hazardous solvents and reagents. semanticscholar.orgbohrium.com Another sustainable strategy is the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas. sigmaaldrich.com

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. vulcanchem.comnih.gov This technology utilizes microwave energy to heat the reaction mixture directly and uniformly, which can prevent the formation of temperature gradients and subsequent by-products. pharmacompass.com

In the synthesis of related heterocyclic structures, microwave assistance has proven highly effective. For instance, the condensation of 2-aminopyridine (B139424) with chloroacetyl chloride, a key step in forming a precursor for related acetamides, proceeds in 1,2-dichloroethane (B1671644) at 80°C under microwave irradiation (300 W), achieving a 97% yield. rsc.org Similarly, the synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines in a microwave reactor at 80°C resulted in excellent isolated yields of 92–97%. nih.gov The alkylation of N-phenyl-2-phenylacetamide with benzyl (B1604629) chloride has also been successfully performed under solvent-free microwave irradiation, with the N-alkylated product being the major component formed.

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional refluxing methods, which can require reaction times extending from hours to several days. nih.govpharmacompass.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| N-alkylation of (benz)imidazole | 5-7 days | 3 hours | Significant | pharmacompass.com |

| Synthesis of α-keto amides | 2-6 hours | 2 minutes | Variable (21-74%) | nih.gov |

| Synthesis of quinoline (B57606) derivatives | Not specified | 80°C | 62-65% (conventional) to 92-97% (microwave) | nih.gov |

Metal-Free Reaction Conditions

The development of synthetic methods that avoid the use of metal catalysts is a significant goal in modern chemistry, aiming to reduce cost, toxicity, and purification burdens. Several metal-free strategies have been developed for the synthesis of N-(pyridin-2-yl)amides and related structures.

One prominent metal-free method involves the direct synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine via a selective oxidative cleavage of the C(O)-C(alkyl) bond. This transformation is mediated by a combination of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium (B224687) iodide (TBAI) in water. This protocol is effective for a range of ketones, including challenging aromatic ketones with long-chain alkyl groups, and can also be applied to aryl alkyl carbinols to produce the corresponding amides.

Another approach utilizes aqueous hydroiodic acid (HI) in acetic acid for the deoxygenation and synthesis of benzylpyridine derivatives, demonstrating an efficient and economical metal-free reduction process. The synthetic pathways for some acetamide derivatives also employ inherently metal-free steps, such as the reaction of a benzonitrile (B105546) with ammonium sulfide (B99878) or the use of potassium carbonate as a base in refluxing DMF, followed by basic ester hydrolysis to generate the necessary acetic acid derivative.

Chemodivergent Synthesis Strategies

Chemodivergent synthesis enables the creation of structurally diverse molecules from a single, common precursor through controlled variations in reaction conditions or reagents.

Divergent Pathways from Common Precursors

A key strategy for building libraries of related compounds for structure-activity relationship studies involves divergent synthesis from a common intermediate. For example, to create a series of N-benzyl substituted thiazolyl acetamide analogues, a multi-step synthesis begins with commercially available starting materials. 4-(2-chloroethyl)morpholine (B1582488) hydrochloride is reacted with 4-hydroxybenzonitrile (B152051) to produce 4-(2-morpholinoethoxy)benzonitrile. This common precursor is then converted to 4-(2-morpholinoethoxy)benzothioamide, which is subsequently reacted with ethyl 4-chloroacetoacetate to form a thiazolyl derivative. After hydrolysis to the acetic acid derivative, this central intermediate can be coupled with various substituted benzylamines to yield a diverse set of final N-benzyl acetamide analogues.

Selective Amidation via C-C Bond Cleavage

A notable chemodivergent strategy for forming N-(pyridin-2-yl)amides involves the selective oxidative cleavage of a carbon-carbon bond. Specifically, a metal-free method has been developed for the synthesis of N-(pyridin-2-yl)amides directly from ketones and 2-aminopyridine. This reaction proceeds in water and is mediated by tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI). The process involves the direct oxidative cleavage of the C(O)-C(alkyl) bond of the starting ketone, followed by amidation with 2-aminopyridine to furnish the desired product. This approach allows for the conversion of a wide array of ketones, including those with varied alkyl and aryl substituents, into the corresponding amides.

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be modified at several positions to generate derivatives and analogues, a common practice in medicinal chemistry to explore and optimize biological activity.

Modifications on the Pyridine Ring

Modifications to the pyridine ring are crucial for tuning the properties of the final compound. A significant example is the synthesis of N-benzyl-2-(5-bromo-pyridin-2-yl)acetamide, a key intermediate in the preparation of the pharmaceutical agent Tirbanibulin. A process for producing this compound in high yield (89.5%) and purity (99.94%) involves the reaction of 2-(5-bromopyridin-2-yl)acetic acid with benzylamine (B48309) in the presence of a coupling agent like ethyl chloroformate and a base such as N-methylmorpholine at low temperatures (0-5 °C).

Other complex derivatives have been synthesized with substantial modifications to the pyridine ring. For instance, KX2-391, a selective Src kinase inhibitor, is chemically named N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide. This molecule features a large phenyl-ether-morpholine substituent at the 5-position of the pyridine ring. Furthermore, bioisosteric replacement of the pyridine ring itself is another synthetic strategy. To better understand structure-activity relationships, analogues have been synthesized where the pyridine ring is replaced entirely with a thiazole (B1198619) ring, leading to a series of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives.

Table 2: Examples of Synthesized Derivatives with Modifications on the Pyridine Ring

| Compound Name | Modification on Pyridine Ring | Synthetic Precursor/Reagent | Reference |

| N-benzyl-2-(5-bromopyridin-2-yl)acetamide | Bromine at C5-position | 2-(5-bromopyridin-2-yl)acetic acid | |

| N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391) | 4-(2-morpholinoethoxy)phenyl group at C5-position | 4-(2-morpholinoethoxy)benzonitrile | |

| N-benzyl substituted (thiazol-4-yl)acetamide derivatives | Pyridine ring replaced by a thiazole ring | Ethyl 4-chloroacetoacetate |

Substituent Effects on Reaction Outcomes

The electronic and steric properties of substituents on the aromatic rings of the reactants play a crucial role in the outcome of the synthesis of this compound and its analogues. These effects can influence reaction rates, yields, and even the feasibility of a particular synthetic pathway.

Research into the synthesis of related heterocyclic acetamides has provided valuable insights into these substituent effects. For instance, in the synthesis of thiazolyl analogues of this compound, the final step typically involves the coupling of a thiazolylacetic acid derivative with a substituted benzylamine. A study on the preparation of N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives demonstrated that the yield of the final products varied with the substitution pattern on the benzylamine. chapman.edu

The reaction involves the formation of an amide bond between the carboxylic acid and the amine, often facilitated by a coupling agent. The nucleophilicity of the benzylamine nitrogen and the electrophilicity of the carboxylic acid carbonyl carbon are key factors. Electron-donating groups on the benzylamine can increase its nucleophilicity, potentially leading to higher reaction rates and yields. Conversely, electron-withdrawing groups can decrease nucleophilicity, which may result in lower yields or require more forcing reaction conditions.

In the aforementioned study, a series of N-benzyl substituted thiazolyl acetamide derivatives were synthesized, and the yields were reported for various substituents on the benzyl ring. chapman.edu While these are not pyridinyl derivatives, the chemical principles governing the amide bond formation are analogous. The data from this study can be indicative of the trends that might be observed in the synthesis of this compound analogues.

A summary of the findings from the synthesis of these thiazolyl analogues is presented in the table below:

| Substituent on Benzyl Ring | Benzylamine Derivative | Yield (%) | Reference |

| Unsubstituted | Benzylamine | Not explicitly stated | chapman.edu |

| 4-Fluoro | 4-Fluorobenzylamine | Not explicitly stated | chapman.edu |

| 3,4-Dichloro | 3,4-Dichlorobenzylamine (B86363) | 33 | chapman.edu |

| 4-Methyl | 4-Methylbenzylamine | 18 | chapman.edu |

From this data, it is observed that the presence of a strongly electron-withdrawing 3,4-dichloro substituent on the benzyl ring resulted in a moderate yield of 33%. chapman.edu In contrast, the electron-donating 4-methyl group led to a lower yield of 18%. chapman.edu This might seem counterintuitive, as electron-donating groups are generally expected to enhance the nucleophilicity of the amine. However, other factors such as steric hindrance and the specific reaction conditions employed can also significantly impact the reaction outcome. For example, the bulky nature of the 3,4-dichlorobenzylamine might influence its approach to the activated carboxylic acid, while the 4-methyl group, although electron-donating, might not provide a significant enough electronic advantage to overcome other barriers in this specific reaction setup.

It is also worth noting that in the synthesis of other related structures, such as N–benzyl–2–(N–benzylamido)acetamide peptoids via the Ugi four-component reaction, yields of over 50% have been reported. abq.org.br This multicomponent approach may be less sensitive to certain substituent effects compared to traditional two-component amide bond formations.

In the broader context of amide bond formation, studies on the coupling of various carboxylic acids with benzylamine have shown that the nature of the coupling agent can also have a profound effect on the yield, sometimes overshadowing the electronic effects of the substituents. sigmaaldrich.com

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise chemical environment and connectivity of each atom in N-Benzyl-2-(pyridin-2-yl)acetamide can be determined.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The benzyl (B1604629) group protons typically appear as a multiplet in the aromatic region, while the pyridine (B92270) ring protons resonate at characteristic downfield shifts. The two methylene (B1212753) (CH₂) groups and the amide (NH) proton provide key structural information.

Similarly, the ¹³C NMR spectrum reveals a signal for each unique carbon atom. The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield.

Predicted ¹H NMR Spectral Data for this compound Data predicted based on chemical structure and analysis of similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.6 | t | 1H | Pyridine H-4 |

| ~7.2-7.4 | m | 7H | Pyridine H-3, H-5 & Benzyl Ar-H |

| ~8.0 | br s | 1H | N-H (Amide) |

| ~4.4 | d | 2H | N-CH₂ (Benzyl) |

| ~3.8 | s | 2H | C-CH₂ (Pyridyl) |

Predicted ¹³C NMR Spectral Data for this compound Data predicted based on chemical structure and analysis of similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171 | C=O (Amide) |

| ~155 | Pyridine C-2 |

| ~149 | Pyridine C-6 |

| ~138 | Benzyl C-1 (ipso) |

| ~137 | Pyridine C-4 |

| ~129 | Benzyl C-3/C-5 |

| ~128 | Benzyl C-2/C-6 |

| ~127 | Benzyl C-4 |

| ~124 | Pyridine C-3 |

| ~122 | Pyridine C-5 |

| ~44 | N-CH₂ (Benzyl) |

| ~42 | C-CH₂ (Pyridyl) |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are essential. scielo.br

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. scielo.br It would be used to definitively link the proton signals of the two methylene groups (~4.4 ppm and ~3.8 ppm) to their corresponding carbon signals (~44 ppm and ~42 ppm, respectively) and to assign the protons of the aromatic rings to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments. scielo.br Key expected HMBC correlations for this compound would include:

A correlation between the N-H proton and the benzyl N-C H₂ carbon, as well as the amide C =O carbon.

Correlations from the benzyl N-CH₂ protons to the amide C=O carbon and the ipso-carbon of the benzyl ring.

Correlations from the pyridyl C-CH₂ protons to the amide C=O carbon and carbons C-2 and C-3 of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides a diagnostic fingerprint of the molecule. For this compound, the key functional groups—the secondary amide and the aromatic rings—give rise to strong, characteristic absorption bands. The spectrum of a related compound, N-benzyl-2-(2-nitroimidazol-1-yl) acetamide (B32628), shows characteristic amide bands with the N-H stretch at 3281 cm⁻¹ and the amide I (C=O) band at 1665 cm⁻¹. researchgate.net

Predicted FT-IR Absorption Bands for this compound Data predicted based on chemical structure and analysis of similar compounds.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide |

| 3050-3100 | Aromatic C-H Stretch | Benzyl & Pyridyl Rings |

| 2850-2950 | Aliphatic C-H Stretch | -CH₂- |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 1450-1600 | C=C & C=N Ring Stretching | Benzyl & Pyridyl Rings |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic rings and the carbon-carbon backbone, which may be weak or absent in the FT-IR spectrum. Analysis of the pyridine molecule itself shows characteristic Raman-active modes for ring vibrations.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The molecular formula of this compound is C₁₄H₁₄N₂O, corresponding to a monoisotopic mass of 226.1106 Da. nih.gov

The mass spectrum also provides structural information through analysis of the fragmentation patterns. Upon ionization, the molecular ion ([M]⁺•) is expected to undergo characteristic cleavages.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z 226: The molecular ion peak ([C₁₄H₁₄N₂O]⁺•).

m/z 91: A very prominent peak corresponding to the benzyl cation ([C₇H₇]⁺), which often rearranges to the stable tropylium (B1234903) ion. This results from cleavage of the bond between the benzyl CH₂ group and the amide nitrogen.

m/z 134: Resulting from the cleavage of the amide bond to form the [C₈H₈NO]⁺ fragment.

m/z 92: Corresponding to the pyridin-2-ylmethyl cation ([C₆H₆N]⁺) formed by cleavage alpha to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental formula of a compound. It measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. This precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula by comparing the experimental value to the theoretical mass.

For this compound, with a molecular formula of C₁₄H₁₄N₂O, the theoretical monoisotopic mass is calculated to be 226.110613074 Da. nih.gov An HRMS analysis would be expected to yield a mass measurement that corresponds closely to this calculated value, thereby confirming the elemental composition of the molecule.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O | nih.gov |

| Theoretical Exact Mass | 226.110613074 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Molecular Weight

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of a sample and confirming its molecular weight.

In a typical GC/MS analysis, the sample is vaporized and passed through a long capillary column. mdpi.com The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For this compound, GC/MS would be used to verify its purity by showing a single dominant peak in the chromatogram. The mass spectrum corresponding to this peak would display a molecular ion (M⁺) peak consistent with the compound's molecular weight (226.27 g/mol ), alongside a characteristic fragmentation pattern that can be used to further confirm the structure. nih.gov This technique is also highly effective for identifying and quantifying any impurities that may be present. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) Analysis

While a specific crystal structure for this compound is not found in the surveyed literature, Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

Determination of Molecular Geometry and Conformation

SCXRD analysis provides unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would allow for the precise measurement of the geometry of the pyridine ring, the benzyl group, and the central acetamide linkage. It would also reveal the molecule's preferred conformation in the solid state, including the dihedral angle between the planes of the aromatic rings.

Table 2: Illustrative Data Obtainable from SCXRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=O). |

| Bond Angles | Angles between adjacent bonds (e.g., N-C-C). |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces that stabilize the crystal structure, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the pyridine nitrogen can also act as a hydrogen bond acceptor. SCXRD would identify these hydrogen bonds and other non-covalent interactions, providing critical insight into the supramolecular assembly of the compound in the solid state.

Thermal Analysis Techniques (e.g., TGA, DTA) for Structural Stability (Methodologies Only)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition or desorption occurs. This analysis reveals the upper-temperature limit of a compound's stability and can provide information about the composition of the material by quantifying the mass lost at each decomposition step.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same heating program. The DTA curve shows a series of peaks corresponding to thermal events. Endothermic events (absorbing heat), such as melting or boiling, and exothermic events (releasing heat), such as crystallization or some decomposition processes, are readily identified. When used simultaneously with TGA, DTA provides a comprehensive profile of the thermal behavior of a compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. For N-Benzyl-2-(pyridin-2-yl)acetamide, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in elucidating its fundamental characteristics. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as geometry optimization. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. nih.gov

Tautomeric and Conformational Analysis

Amide-containing molecules like this compound can exist in different tautomeric and conformational forms. Theoretical studies have explored the cis(E)-trans(Z) rotational equilibrium around the amide bond. scielo.brscielo.brresearchgate.net DFT calculations, combined with experimental techniques like NMR spectroscopy, have been used to identify multiple stable conformations and understand the dynamics of their interconversion. scielo.brscielo.brresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For similar compounds, the calculated HOMO-LUMO energy gap has been found to be around 5.0452 eV. nih.gov

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a smaller gap implies higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. researchgate.netchemrxiv.org These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.netchemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a large molecule, typically a protein receptor. nih.govresearchgate.net

Ligand-Protein Interaction Profiling (Methodological Focus)

The primary goal of molecular docking is to identify the preferred binding mode of a ligand within the active site of a protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov The methodology involves several key steps:

Preparation of the Protein and Ligand: The three-dimensional structures of both the protein and the ligand are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Conformational Sampling: The computational algorithm explores a wide range of possible conformations of the ligand and its orientation within the protein's binding site.

Scoring Function: A scoring function is used to evaluate each potential binding pose and rank them based on their predicted binding affinity.

Prediction of Binding Modes and Affinities (Methodological Focus)

Computational docking is a key methodology used to predict the binding modes and affinities of ligands, such as this compound derivatives, to their target receptors. This technique simulates the interaction between a small molecule and a protein, predicting the preferred orientation of the ligand when bound to the receptor's active site.

For instance, in the study of N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase (BChE) inhibitors, molecular docking was employed to elucidate the binding modes and explain the observed selectivity for BChE over acetylcholinesterase (AChE). abq.org.br The process typically involves:

Receptor and Ligand Preparation: The three-dimensional structures of the target protein (e.g., BChE) and the ligand are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. abq.org.br

Kinetic studies, such as the construction of Lineweaver-Burk plots, can complement docking studies by providing experimental data on the mechanism of inhibition (e.g., competitive, non-competitive), which can then be correlated with the predicted binding modes. abq.org.br

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology Only)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.arnih.govresearchgate.net This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., anticonvulsant activity of benzylacetamide derivatives) is selected. kg.ac.rs

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, electronic, physicochemical, and quantum chemical properties. conicet.gov.arkg.ac.rs For example, 1D descriptors represent linear aspects, 2D descriptors the planar structure, and 3D descriptors the spatial arrangement of the molecule. conicet.gov.ar

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLSR), are used to build a mathematical model that correlates the molecular descriptors with the biological activity. kg.ac.rs Variable selection techniques are often employed to identify the most relevant descriptors. kg.ac.rs

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like leave-one-out cross-validation and external validation with a separate test set of compounds. kg.ac.rs

A study on the anticonvulsant activity of 51 benzylacetamide derivatives utilized 1497 DRAGON-type descriptors and MLR to develop a QSAR model. kg.ac.rs This model highlighted the importance of electronic and topologic features in determining the anticonvulsant activity. kg.ac.rs

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of QSAR, chemometric analysis is crucial for optimizing the biological activity of a series of compounds. By analyzing the QSAR model, researchers can identify the structural features that are either beneficial or detrimental to the desired activity.

For example, a QSAR model might reveal that increasing the value of a particular electronic descriptor while decreasing a specific steric descriptor leads to higher activity. This information guides the design of new derivatives with potentially enhanced potency. The goal is to rationally modify the lead compound's structure to maximize its favorable interactions with the biological target, as predicted by the QSAR model.

Solid-State Computational Studies on Polymorphism (if applicable to the core compound)

Computational methods can be used to predict and characterize the possible crystal structures of a compound. This typically involves:

Conformational Analysis: Identifying the low-energy conformations of the molecule in the gas phase.

Crystal Structure Prediction: Using specialized software to generate a large number of plausible crystal packing arrangements from the low-energy conformers.

Experimental techniques like single-crystal X-ray diffraction are then used to determine the actual crystal structure. For instance, the crystal structure of a related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was determined to be monoclinic, space group P 21/c. researchgate.net Similarly, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was found to crystallize in the chiral space group P21. researchgate.net These experimental structures provide valuable data for validating and refining computational prediction methods.

Once potential polymorphic structures are identified, computational methods are used to calculate their relative energies and construct an energetic landscape. This landscape provides insight into the thermodynamic stability of the different crystal forms. The calculations typically employ solid-state density functional theory (DFT) or other high-level quantum mechanical methods to accurately determine the lattice energies of the different polymorphs. Understanding the energetic landscape is crucial for controlling the crystallization process to obtain the desired polymorphic form.

Chemical Reactivity and Derivatization

Fundamental Reaction Pathways

The core structure of N-Benzyl-2-(pyridin-2-yl)acetamide can undergo several fundamental types of reactions, including oxidation, reduction, and substitution. These pathways are crucial for understanding its stability and potential for creating new molecules.

The pyridine (B92270) ring and the methylene (B1212753) bridge are the primary sites for oxidation. Studies on structurally similar compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have shown that oxidation with reagents like peracetic acid, m-chloroperbenzoic acid (m-CPBA), and OXONE can lead to the formation of multiple products. nih.gov The primary oxidation product is typically the corresponding pyridine N-oxide.

For related acetamide (B32628) structures, stronger oxidizing agents can also be employed.

Table 1: Oxidation Reactions

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Peracetic acid, m-CPBA, OXONE | Pyridine N-oxide derivatives. nih.gov |

The amide and pyridine moieties are susceptible to reduction under specific conditions. The amide group can be reduced to an amine, a fundamental transformation in organic synthesis.

For a structurally related compound, N-benzyl-2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide, reduction with powerful reducing agents has been noted. smolecule.com

Table 2: Reduction Reactions

| Reducing Agent | Potential Product(s) |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | N-Benzyl-2-(pyridin-2-yl)ethanamine (reduction of the amide to an amine). smolecule.com |

The aromatic rings—both the pyridine and the benzyl (B1604629) group—can participate in substitution reactions. The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated. The benzyl group can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid side reactions.

Nucleophilic substitution at the pyridinyl position is a known pathway for functionalization. smolecule.com For instance, the nitrogen atom of the pyridine ring can act as a nucleophile, reacting with alkyl halides to form pyridinium (B92312) salts. This quaternization activates the pyridine ring towards further reactions. nih.gov

Functional Group Transformations

Beyond the fundamental pathways, specific transformations targeting the amide bond and the pyridine ring are key to the derivatization of this compound.

The amide bond is a stable functional group, but it can be transformed through several key reactions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield benzylamine (B48309) and 2-pyridylacetic acid. This reaction is fundamental to breaking down the molecule into its constituent parts.

Reduction: As mentioned previously, the reduction of the amide to an amine using a strong hydride agent like LiAlH₄ is a significant transformation, converting the acetamide into an ethylamine (B1201723) derivative. smolecule.com

The pyridine ring offers several avenues for modification, enhancing the structural diversity of potential derivatives.

N-Oxidation: As detailed in the oxidation section, the pyridine nitrogen can be oxidized to form an N-oxide, which alters the electronic properties of the ring and can facilitate further substitutions. nih.gov

Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as benzyl bromide or other substituted benzyl halides, yields pyridinium salts. nih.gov This transformation is often achieved by heating the reactants in a suitable solvent like acetonitrile. nih.gov This not only adds a substituent to the nitrogen but also increases the compound's polarity and can be a precursor for other reactions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Peracetic acid |

| m-Chloroperbenzoic acid (m-CPBA) |

| OXONE |

| Pyridine N-oxide |

| Potassium permanganate |

| Chromium trioxide |

| Carboxylic acid |

| Ketone |

| Lithium aluminum hydride (LiAlH₄) |

| N-Benzyl-2-(pyridin-2-yl)ethanamine |

| Amine |

| Sodium borohydride (B1222165) (NaBH₄) |

| Alcohol |

| Benzylamine |

| 2-Pyridylacetic acid |

| Benzyl bromide |

| Acetonitrile |

| Pyridinium salt |

| 2-(pyridin-2-yl)-N,N-diphenylacetamide |

Investigation of Reaction Mechanisms

The reactivity of this compound is intrinsically linked to its ability to coordinate with metal centers, which facilitates the activation of otherwise inert C-H bonds. The investigation into the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of Catalytic Cycles

While specific, dedicated studies elucidating the catalytic cycles for every reaction involving this compound are not extensively documented, the mechanisms can be inferred from well-established precedents in related systems, particularly those involving Rh(III) and Ru(II) catalysis. For instance, in a proposed Rh(III)-catalyzed oxidative Heck reaction, the catalytic cycle is believed to commence with the coordination of the substrate to the metal center.

A plausible catalytic cycle for a transition-metal-catalyzed C-H olefination using this compound as the substrate would likely proceed through the following key steps:

Coordination: The cycle begins with the coordination of the this compound to the active metal catalyst (e.g., a Rh(III) complex). The coordination occurs in a bidentate fashion, involving the pyridine nitrogen and the amide oxygen.

C-H Activation: This coordination pre-organizes the molecule for a directed C-H activation step. A cyclometalated intermediate is formed through a concerted metalation-deprotonation (CMD) pathway, where a C-H bond on the pyridine ring is broken and a metal-carbon bond is formed.

Alkene Insertion: The coordinated alkene then inserts into the metal-carbon bond of the cyclometalated intermediate.

Reductive Elimination: The cycle is completed by a reductive elimination step, which releases the functionalized product and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle.

This general mechanism is a cornerstone of directed C-H functionalization and is applicable to a variety of transformations beyond olefination, including arylation and alkylation.

Intermediates and Transition State Analysis (Theoretical and Experimental)

The key intermediates in these catalytic cycles are the cyclometalated species. For this compound, this would be a five-membered metallacycle, which is a thermodynamically stable arrangement. Experimental evidence for such intermediates often comes from stoichiometric reactions where the proposed intermediate can be isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy.

Directed C-H Functionalization Strategies

The molecular architecture of this compound makes it an excellent substrate for directed C-H functionalization, a powerful strategy that allows for the conversion of C-H bonds into new C-C or C-heteroatom bonds with high precision.

Site-Selective Borylation and Other C-H Activation Processes

Site-selective C-H activation processes enable the introduction of functional groups at specific positions in a molecule. The N-benzylamide moiety in conjunction with the pyridine nitrogen in this compound can direct catalysts to a specific C-H bond on the pyridine ring.

Olefination and Arylation: Rhodium and Ruthenium-catalyzed reactions have been successfully employed for the olefination of pyridine rings using similar amide directing groups. In these reactions, activated alkenes are coupled with the pyridine substrate. The directing group ensures that the functionalization occurs selectively at the C3-position of the pyridine ring.

Site-Selective Borylation: Directed C-H borylation is a highly valuable transformation that introduces a versatile boronate ester group, which can be further derivatized through a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura coupling). While specific examples detailing the site-selective borylation of this compound are not prominent, the directing group is well-suited for this purpose. A hypothetical iridium- or rhodium-catalyzed borylation would be expected to proceed as follows:

The catalyst coordinates to the substrate in the typical bidentate fashion.

Directed C-H activation occurs at the C3-position of the pyridine ring to form a cyclometalated intermediate.

Reaction with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), leads to the formation of the borylated product.

The catalyst is regenerated to continue the cycle.

The table below summarizes representative conditions for directed C-H functionalization reactions on related pyridine amide systems.

| Reaction Type | Catalyst System | Reagent | Position | Reference |

| Olefination | Rh(III) | Ethyl acrylate | C3 | [Shi, et al. (2013)] |

| Arylation | Cu(II) | Arylboronate | C3 | [Yu, Dai, et al. (2014)] |

| Annulation | Ru(II) | Sulfoxonium ylides | C-H/N-H | organic-chemistry.org |

This table presents data for analogous systems to illustrate the general conditions and outcomes for directed C-H functionalization of pyridine amides.

Directing Group Effects in Reactivity

The effectiveness of this compound in directed C-H functionalization is a direct consequence of its role as a bidentate directing group. The pyridine nitrogen and the amide carbonyl oxygen act as two points of attachment for the transition metal catalyst.

This chelation assistance has several important effects:

Proximity and Concentration: It brings the catalytic metal center into close proximity to the targeted C-H bond, effectively increasing the local concentration of the reactants and lowering the activation energy for C-H bond cleavage.

Regiocontrol: The geometry of the resulting five-membered metallacycle intermediate dictates which C-H bond is activated. In the case of this compound, this geometry strongly favors the activation of the C-H bond at the C3-position of the pyridine ring, leading to excellent site-selectivity.

Stabilization: The formation of the stable cyclometalated intermediate provides a thermodynamic driving force for the reaction.

The N-benzyl group itself generally does not participate directly in the coordination but can influence the steric environment around the reaction center. The amide functionality is crucial; related studies have shown that different substituents on the amide nitrogen can modulate the reactivity and efficiency of the catalytic process.

Coordination Chemistry of N Benzyl 2 Pyridin 2 Yl Acetamide As a Ligand

Design Principles for Metal Complexation

The ability of N-Benzyl-2-(pyridin-2-yl)acetamide to form complexes with metal ions is rooted in its specific molecular architecture. The design of this ligand incorporates key functional groups positioned to facilitate effective binding.

This compound possesses multiple potential donor atoms, making it a versatile ligand. researchgate.net The structure includes a pyridine (B92270) ring and an acetamide (B32628) group. The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group are the primary sites for coordination. The spatial arrangement of these groups allows the molecule to act as a bidentate ligand, meaning it can bind to a metal ion through two separate donor atoms.

The key donor sites are:

Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons available for donation to a metal center.

Amide Oxygen: The carbonyl oxygen of the acetamide group is another potential coordination site due to its lone pair of electrons.

Amide Nitrogen: While the amide nitrogen has a lone pair, its involvement in resonance with the adjacent carbonyl group typically reduces its basicity and availability for coordination compared to the pyridinyl nitrogen and carbonyl oxygen.

This combination of a soft donor (pyridinyl nitrogen) and a hard donor (carbonyl oxygen) allows this compound to bind effectively with a range of transition metal ions.

When a ligand binds to a metal ion through more than one donor atom, it forms a ring structure known as a chelate. This process, called chelation, results in a more stable complex compared to coordination with monodentate ligands (which bind through only one site). This increased stability is known as the chelate effect.

This compound is designed to be an effective chelating agent. The most probable coordination mode is bidentate, involving the pyridinyl nitrogen and the amide carbonyl oxygen. This (N,O) coordination forms a stable six-membered chelate ring with the metal ion.

Alternatively, depending on the metal ion and reaction conditions, the ligand could potentially coordinate in a bidentate fashion through both nitrogen atoms—the pyridinyl nitrogen and the amide nitrogen—though this is generally less common due to the lower basicity of the amide nitrogen. In some cases, particularly in the solid state, the ligand might also act as a bridging ligand, coordinating to two different metal centers. The flexibility of the ethyl-acetamide bridge allows the donor atoms to position themselves to achieve stable coordination geometries, which are often distorted tetrahedral or square planar for metals like Ni(II) and Cu(II). acs.orgmdpi.com

Synthesis of Metal Complexes (e.g., Ni(II), Co(II), Cu(II))

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of Ni(II), Co(II), and Cu(II) complexes typically involves mixing the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of the respective metal. Ethanolic solutions are commonly used for both the ligand and the metal salt. chemijournal.com The reaction is often carried out under reflux for several hours to ensure completion. chemijournal.comscispace.com

The stoichiometry of the reaction is a critical parameter. For the formation of a bis-chelate complex, a ligand-to-metal molar ratio of 2:1 is used. This results in a complex with the general formula [M(L)₂], where L represents the deprotonated ligand. In some syntheses, a 1:1 molar ratio may be employed, which can lead to complexes that include solvent molecules or counter-ions in the coordination sphere. acs.org The pH of the reaction mixture can also be adjusted, often by adding a base like sodium hydroxide, to facilitate the deprotonation of the amide group upon coordination. chemijournal.com

Table 1: Typical Reaction Conditions for Metal Complex Synthesis

| Metal Ion | Typical Salt | Ligand:Metal Ratio | Solvent | Reaction Conditions |

|---|---|---|---|---|

| Ni(II) | NiCl₂·6H₂O | 2:1 or 1:1 | Ethanol or Methanol | Reflux for 3-5 hours, pH adjustment may be required. chemijournal.com |

| Co(II) | CoCl₂·6H₂O | 2:1 | Ethanol | Reflux with stirring for 4 hours. scispace.com |

| Cu(II) | Cu(NO₃)₂·3H₂O | 2:1 | Methanol | Stirring at room temperature or gentle heating. |

Once the reaction is complete, the resulting metal complex often precipitates from the solution. The solid product is then isolated by filtration. To remove any unreacted starting materials or impurities, the precipitate is typically washed with the solvent used for the reaction (e.g., ethanol) and sometimes with other solvents like diethyl ether. chemijournal.com

For further purification, recrystallization is a common method. The crude complex is dissolved in a suitable hot solvent or solvent mixture, and then the solution is allowed to cool slowly, which promotes the formation of pure crystals. The purity of the isolated complex can be checked using techniques like thin-layer chromatography (TLC). chemijournal.com The final product is usually dried in a desiccator or under vacuum. scispace.com

Advanced Applications in Chemical Science and Interdisciplinary Research

Role as a Synthetic Building Block

N-Benzyl-2-(pyridin-2-yl)acetamide and its derivatives are increasingly recognized for their utility as foundational structures in the creation of more complex and functionally rich organic molecules. The inherent reactivity of the pyridine (B92270) ring and the modifiable nature of the acetamide (B32628) group make it a valuable precursor in synthetic chemistry.

Precursor for Complex Organic Molecules

The scaffold of this compound serves as a key starting point for the synthesis of intricate molecules, particularly those with potential biological activity. smolecule.com Research has demonstrated that modifications to this basic structure can lead to compounds with significant therapeutic properties.

A notable example is the development of N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a derivative known as KX2-391. This compound has been identified as a highly selective inhibitor of Src kinase, a protein involved in cancer development, by targeting its substrate-binding site. chapman.edu The synthesis of this complex molecule relies on the core structure of this compound, highlighting its importance as a precursor in drug discovery.

Furthermore, studies on structurally related N-benzyl-2-acetamidopropionamide derivatives have shown their potential as potent anticonvulsant agents. nih.gov These findings underscore the versatility of the N-benzyl acetamide framework in generating diverse and complex molecules with valuable pharmacological activities. The ability to introduce various substituents at different positions on the core structure allows for the fine-tuning of the molecule's properties to achieve desired biological effects. nih.gov

Table 1: Examples of Complex Molecules Derived from N-Benzyl-Acetamide Scaffolds

| Derivative Name | Core Scaffold | Therapeutic Area | Research Finding |

| N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide (KX2-391) | This compound | Oncology | Selective Src kinase inhibitor. chapman.edu |

| N-benzyl-2-acetamidopropionamide derivatives | N-benzyl-2-acetamidopropionamide | Neurology | Potent anticonvulsant activity. nih.gov |

Scaffold for Heterocyclic Synthesis

The pyridine ring within this compound makes it an attractive scaffold for the synthesis of other heterocyclic systems. Pyridine and its derivatives are among the most common heterocyclic building blocks found in pharmaceutical drugs. chemenu.comnih.gov The presence of the pyridine moiety imparts a degree of structural rigidity and specific electronic properties that are often sought after in medicinal chemistry. nih.gov

While direct examples of this compound being used to construct new heterocyclic rings are not yet prevalent in the literature, the general utility of pyridine-containing compounds as scaffolds is well-established. The nitrogen atom in the pyridine ring can influence the reactivity of the entire molecule, and the ring itself can be a key component in the formation of more complex, fused heterocyclic systems. The acetamide portion of the molecule also offers synthetic handles for cyclization reactions, further expanding its potential in heterocyclic synthesis.

Exploration in Materials Science

The potential applications of this compound extend beyond medicinal chemistry into the realm of materials science. Although this area of research is still in its early stages, the structural features of the compound suggest its prospective utility in the development of novel functional materials.

Integration into Functional Polymer Structures

There is conceptual potential for integrating this compound into polymer chains to create functional polymers. A related compound has been noted for its potential use in the development of advanced materials, including polymers and coatings. smolecule.com The pyridine and benzyl (B1604629) groups could influence the polymer's thermal stability, solubility, and mechanical properties. Furthermore, the nitrogen atom of the pyridine ring could serve as a site for metal coordination, leading to the formation of metallopolymers with interesting electronic or catalytic properties.

Potential in Electronic or Optical Materials (Conceptual)

Conceptually, the aromatic and heterocyclic components of this compound suggest a potential for its use in electronic or optical materials. For instance, a structurally related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, has been investigated for its potential in optoelectronic applications. researchgate.net The conjugated π-systems of the pyridine and benzene (B151609) rings in this compound could allow for electron delocalization, a key property for organic electronic materials. Further research, including theoretical modeling and experimental studies, would be necessary to fully explore and validate these conceptual applications.

Catalytic Applications (Hypothetical or as a Ligand in Catalysis)

The structure of this compound, containing both a pyridine nitrogen and an amide oxygen, makes it a candidate for acting as a bidentate ligand in coordination chemistry and catalysis. The nitrogen and oxygen atoms can potentially coordinate with a metal center, forming a stable chelate ring.

While there are no direct reports of this compound being used as a ligand in catalytic reactions, studies on analogous compounds provide strong evidence for this potential application. For example, various transition metal complexes with Schiff base ligands derived from pyridine and acetamide moieties have been synthesized and characterized. nih.gov One such study reported the synthesis of a copper(II) complex with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, which was found to have cytotoxic properties. nih.gov

Additionally, a copper(II) complex with a related ligand, N-benzyl-2-(quinolin-8-yloxy)acetamide, has been successfully synthesized and structurally characterized. researchgate.net Furthermore, benzylnickel(II) complexes bearing 2-iminopyrrolyl chelating ligands have demonstrated catalytic activity in the polymerization of ethylene (B1197577). acs.org These examples strongly suggest that this compound could form stable complexes with various transition metals, which may exhibit catalytic activity in a range of organic transformations. Further research is warranted to explore the synthesis, characterization, and catalytic potential of such metal complexes.

Table 2: Related Ligands and their Catalytic or Coordination Chemistry Applications

| Ligand | Metal Ion | Application | Research Finding |

| N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide | Cu(II), Pt(II), Pd(II), Hg(II) | Cytotoxicity | The copper(II) complex showed the most significant cytotoxic activity against cancer cell lines. nih.gov |

| N-benzyl-2-(quinolin-8-yloxy)acetamide | Cu(II) | Coordination Chemistry | Successful synthesis and structural characterization of the copper(II) complex. researchgate.net |

| 2-Iminopyrrolyl chelating ligands | Ni(II) | Polymerization Catalysis | Benzylnickel(II) complexes are active catalysts for ethylene polymerization. acs.org |

Design of Metal-Ligand Catalytic Systems

This compound possesses distinct structural features that make it a compelling candidate for the design of metal-ligand catalytic systems. The molecule contains two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. This arrangement allows it to function as a bidentate N,O-chelating ligand, capable of forming stable five-membered ring structures with a central metal ion.

The chelate effect, resulting from the formation of this stable ring, can enhance the thermal and kinetic stability of the resulting metal complex compared to analogous systems with monodentate ligands. The benzyl group attached to the amide nitrogen introduces significant steric bulk. This steric hindrance can be strategically employed to influence the coordination environment of the metal center, potentially creating a specific chiral pocket that can induce enantioselectivity in catalytic transformations. Furthermore, the electronic properties of the ligand, influenced by the electron-withdrawing nature of the pyridyl ring and the resonance of the amide group, can modulate the reactivity of the metal center, which is a critical aspect in tuning catalyst performance.

Investigation of Catalytic Efficiencies

While the structural characteristics of this compound make it a promising ligand for homogeneous catalysis, extensive studies detailing the catalytic efficiencies of its specific metal complexes are not widely available in the peer-reviewed literature. The potential for its application exists in various transition-metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, or polymerizations. Investigation into its performance would typically involve synthesizing various metal complexes (e.g., with Palladium, Rhodium, or Nickel) and evaluating key performance metrics like turnover number (TON), turnover frequency (TOF), selectivity (chemo-, regio-, and stereoselectivity), and stability under different reaction conditions.

Biochemical Interactions and Pre-clinical Mechanistic Studies (Methodological Focus)

The architecture of this compound is well-suited for interaction with biological macromolecules, particularly enzymes. Methodological approaches to understanding these interactions focus on the mechanistic basis of binding and inhibition.

Ligand-Receptor Binding and Enzyme Inhibition Mechanisms (without specific outcomes or dosages)

The functional groups within this compound allow for a multi-point interaction with enzyme active sites, suggesting a potential role as a competitive inhibitor. The pyridine ring, in particular, can act as an effective metal-binding group. In metalloenzymes, such as matrix metalloproteinases (MMPs), the pyridyl nitrogen can coordinate with the catalytic zinc(II) ion in the active site. escholarship.org This interaction would anchor the molecule, positioning its other functionalities to occupy the substrate-binding pockets.

The mechanism of inhibition would likely involve the molecule competing with the natural substrate for access to the active site. The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form directional interactions with amino acid residues (e.g., serine, threonine, or backbone amides) in the enzyme. The benzyl moiety is suited to occupy hydrophobic pockets within the active site. This combination of metal coordination, hydrogen bonding, and hydrophobic interactions can lead to a strong and specific binding affinity.

Table 1: Potential Molecular Interactions for Enzyme Inhibition

| Functional Group | Type of Interaction | Potential Target in Enzyme Active Site |

|---|---|---|

| Pyridine Nitrogen | Metal Coordination | Catalytic metal ion (e.g., Zn²⁺, Fe²⁺) |

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of protein backbone or side chains (e.g., Asp, Glu) |

| Amide C=O | Hydrogen Bond Acceptor | Amide protons of protein backbone or side chains (e.g., Asn, Gln) |

Structure-Activity Relationship (SAR) at a Mechanistic Level

Understanding the structure-activity relationship (SAR) at a mechanistic level involves dissecting how modifications to different parts of the this compound scaffold would impact its binding interactions. A bioinorganic approach to inhibitor design focuses on optimizing the interaction between the metal-binding portion of the compound and the catalytic metal ion. escholarship.org

The Pyridyl Moiety : This group often serves as the primary anchor. Shifting the nitrogen's position (e.g., from 2-pyridyl to 3- or 4-pyridyl) would alter the bite angle and geometry of coordination with a metal ion, likely diminishing its inhibitory potency.

The Benzyl Group : This part of the molecule is hypothesized to interact with hydrophobic subsites of a target, such as the S1' pocket in MMPs, which varies in size and character among different enzymes. escholarship.org Modifying this group allows for probing this pocket. Adding electron-donating or withdrawing substituents to the phenyl ring can fine-tune π-π stacking interactions, while altering its size (e.g., replacing it with a smaller alkyl or larger naphthyl group) would test the steric limits of the hydrophobic pocket.

The Acetamide Linker : The linker's length and flexibility are critical. It dictates the spatial orientation between the pyridyl anchor and the benzyl group. Shortening or lengthening the linker by a methylene (B1212753) unit would change this orientation, potentially disrupting the optimal fit within the enzyme's active site.

Table 2: Mechanistic Insights from Hypothetical SAR Studies

| Structural Modification | Mechanistic Rationale | Predicted Impact on Binding |

|---|---|---|

| Substitution on Benzyl Ring | Alters hydrophobic and electronic interactions within the S1' pocket. | Potency could increase or decrease depending on the substituent's fit and electronic character. |

| Isomeric Change of Pyridine Ring | Changes the geometry of metal coordination in the active site. | Likely decrease in binding affinity due to suboptimal coordination. |

Molecular Recognition Phenomena

Metal Coordination: As a primary recognition event in metalloenzymes, the Lewis basicity of the pyridine nitrogen allows it to form a coordinative bond with the electrophilic metal center, displacing a labile water molecule. escholarship.org

Hydrogen Bonding: The amide group is a crucial element for recognition, capable of forming a network of hydrogen bonds. The N-H group acts as a donor, while the carbonyl oxygen acts as an acceptor, leading to precise orientational docking with complementary residues in a binding site.

π-π Stacking: The aromatic systems of both the pyridine and benzyl rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-receptor complex.

The convergence of these recognition phenomena allows this compound to serve as a versatile scaffold for designing molecules with tailored affinities for specific biological targets.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of N-Benzyl-2-(pyridin-2-yl)acetamide and its derivatives is a cornerstone of its research. While established methods exist, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key objective. One approach involves the amidation of 2-pyridylacetic acid with benzylamine (B48309).

Future research will likely focus on the development of catalytic systems that can promote this reaction under milder conditions and with higher yields. The exploration of microwave-assisted organic synthesis (MAOS) presents a promising avenue for accelerating reaction times and improving energy efficiency. Furthermore, the principles of green chemistry are expected to drive the development of syntheses that utilize less hazardous solvents and reagents, and generate minimal waste.